An In-depth Technical Guide to 2-Methoxypyrroline (CAS 5264-35-7)
An In-depth Technical Guide to 2-Methoxypyrroline (CAS 5264-35-7)
Introduction: 2-Methoxypyrroline, also known by its systematic name 5-Methoxy-3,4-dihydro-2H-pyrrole, is a heterocyclic compound belonging to the class of cyclic imino ethers.[1][2] With the CAS registry number 5264-35-7, this molecule serves as a valuable intermediate in synthetic organic chemistry.[3] Its unique structural feature, the imino-ether functional group, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The foundational attributes of 2-Methoxypyrroline are its molecular structure and resulting physicochemical properties. The five-membered dihydropyrrole ring is substituted at the 2-position (equivalent to the 5-position in IUPAC nomenclature for the dihydro-2H-pyrrole system) with a methoxy group, creating a cyclic imidate.
Caption: Synthetic workflow for 2-Methoxypyrroline from 2-pyrrolidinone.
Experimental Protocol: Synthesis of 2-Methoxypyrroline
This protocol describes a representative procedure. Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions by qualified personnel.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with 2-pyrrolidinone and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath.
-
Expertise & Rationale: Flame-drying the glassware and using an inert nitrogen atmosphere are crucial to prevent moisture, which would hydrolyze the alkylating agent and the desired product. Dichloromethane is chosen for its inertness and ability to dissolve the reactants.
-
-
Addition of Alkylating Agent: Dimethyl sulfate is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Expertise & Rationale: Slow, controlled addition at low temperature manages the exothermic nature of the alkylation. The extended reaction time ensures complete conversion.
-
-
Reaction Quench and Workup: The reaction is carefully quenched by slowly adding it to a cold, saturated aqueous solution of potassium carbonate. The mixture is stirred vigorously for 1 hour.
-
Trustworthiness & Rationale: Quenching with a basic solution neutralizes any remaining acidic species and destroys excess dimethyl sulfate. This step is a self-validating control; incomplete quenching would lead to product degradation during workup.
-
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine.
-
Expertise & Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Expertise & Rationale: Anhydrous sodium sulfate is a neutral drying agent suitable for this compound.
-
-
Purification: The crude product is purified by vacuum distillation to yield 2-Methoxypyrroline as a colorless to light yellow liquid. [2] * Expertise & Rationale: Vacuum distillation is the preferred method for purifying liquids with moderate boiling points, as it prevents thermal decomposition that might occur at atmospheric pressure.
Reactivity and Applications
The reactivity of 2-Methoxypyrroline is dominated by the imino-ether functional group. It is a versatile intermediate, particularly in the synthesis of nitrogen-containing compounds.
-
Hydrolysis: The C=N bond is susceptible to hydrolysis under acidic conditions, which readily converts the molecule back to 2-pyrrolidinone and methanol. This reactivity necessitates handling and storage under anhydrous conditions.
-
Nucleophilic Addition: The electrophilic carbon atom of the C=N bond can be attacked by various nucleophiles. This allows for the introduction of different functional groups at the 2-position of the pyrrolidine ring after subsequent transformations.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules. For example, it has been shown to react with nitroacetate to form an aziridine, a key intermediate for various pharmaceuticals. [3]* Bioactivity: Some research indicates that 2-Methoxypyrroline may possess antibacterial properties, including activity against Mycobacterium tuberculosis. [3]This suggests its potential as a scaffold in the development of new therapeutic agents.
Caption: Key reactivity pathways for 2-Methoxypyrroline.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | δ ~3.5-3.8 ppm (s, 3H): Singlet for the -OCH₃ protons. δ ~3.4-3.6 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the nitrogen. δ ~2.3-2.5 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the C=N bond. δ ~1.9-2.1 ppm (quintet, 2H): Multiplet for the central -CH₂- group. |
| ¹³C NMR | δ ~170-175 ppm: Quaternary carbon of the C=N group (most downfield). δ ~53-55 ppm: Carbon of the -OCH₃ group. δ ~45-50 ppm: Carbon of the -CH₂- group adjacent to nitrogen. δ ~30-35 ppm: Carbon of the -CH₂- group adjacent to the C=N bond. δ ~20-25 ppm: Central -CH₂- carbon. |
| IR Spectroscopy | ~2850-2950 cm⁻¹: C-H stretching vibrations. ~1670-1690 cm⁻¹: Strong C=N imine stretching band. ~1250 cm⁻¹ & ~1050 cm⁻¹: C-O stretching bands for the ether linkage. Absence of: Strong C=O band (~1650 cm⁻¹ for the lactam precursor) and N-H band (~3200 cm⁻¹). |
Protocol: Spectroscopic Validation of Synthesized Product
This protocol establishes a self-validating system to confirm the identity and purity of synthesized 2-Methoxypyrroline.
-
Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a neat film of the liquid product between two NaCl or KBr plates for IR analysis.
-
IR Spectrum Acquisition: Acquire the IR spectrum.
-
Trustworthiness & Rationale: The primary check is for the disappearance of the strong C=O stretch of the 2-pyrrolidinone starting material and the appearance of a strong C=N stretch. This provides immediate evidence of the desired chemical transformation.
-
-
NMR Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Trustworthiness & Rationale: The ¹H NMR spectrum should integrate to the correct proton count (9H). The presence of the methoxy singlet and the distinct patterns for the three methylene groups confirms the full structure. The ¹³C NMR spectrum should show exactly 5 distinct carbon signals, with the C=N carbon appearing significantly downfield, confirming the carbon skeleton.
-
-
Data Interpretation: Compare the acquired spectra with the predicted values. The close correlation of chemical shifts, splitting patterns, and IR absorption bands validates the structure of the final product. [4][5][6]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of 2-Methoxypyrroline and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing vapors. [7][8]Ensure eyewash stations and safety showers are readily accessible. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight. [7][9]The recommended storage temperature is between 2-8°C. [1][2]* Incompatibilities: Keep away from strong oxidizing agents and acids, as they can cause vigorous reactions or decomposition. [8]
References
- PPG. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Ambeed.com. (n.d.). 5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Pharmaffiliates. (n.d.). 5264-35-7 | Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole.
- Biosynth. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole | 5264-35-7.
- ChemicalBook. (n.d.). 5264-35-7(5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Product Description.
- ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations.
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[10][8]yridine-1,3-diones. Retrieved from
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.
- National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- PubMed. (n.d.). Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5264-35-7 CAS MSDS (5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. 5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole | Ethers | Ambeed.com [ambeed.com]
